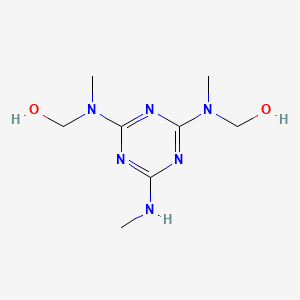

Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-

Vue d'ensemble

Description

CB-7646, a stable analogue of trimelamol (TM), is an anti-tumour agent. Present study shows the effective activity of CB 7646 against various forms of platinum resistance in in vitro models. Curative activity for CB 7646 is seen in the HX110P human ovarian cancer xenograft with acquired carboplatin resistance.

Applications De Recherche Scientifique

1. Use in Thermally Activated Delayed Fluorescent Emitters

Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz) and 9′,9′′′-((6-phenyl-1,3,5-triazine-2,4-diyl)bis(4,1-phenylene))bis(9-phenyl-9H,9′H-3,3′-bicarbazole) (TrzBCz), which include the triazine component, have been used as thermally activated delayed fluorescent (TADF) emitters, displaying high efficiency and blue emission color in TADF devices (Kim, Choi, & Lee, 2016).

2. In the Synthesis of Bicyclic Analogues of Antitumor Drugs

The interaction of 2,4-bis(dimethylamino)-6-hydrazino-1,3,5-triazine with aryl aldehydes, involving triazine, leads to the synthesis of aryl hydrazones, which cyclize to form triazolotriazines. These compounds have been investigated for their potential antitumor properties (Langdon, Simmonds, & Stevens, 1984).

3. Catalytic Effects in High-Pressure Reactions

The addition of nucleophiles like amines and water to a mixture of benzonitrile and methanol under high pressure increases the rate of triazine formation. This demonstrates the catalytic role of the triazine structure in promoting chemical reactions (Yasumoto, Yanagiya, & Kurabayashi, 1973).

4. As Dyes with Azo-Azomethine Structures

Triazine-based azo-azomethine dyes, including the compound , have been synthesized and characterized, showcasing applications in spectroscopy and solvatochromism. They also exhibit antioxidant activity but lack considerable antibacterial properties (Ghasemian et al., 2015).

5. In Polymer Synthesis

Triazine derivatives have been used in the synthesis of bi-functional melamine derivatives and their polycondensates, demonstrating the versatility of triazine in polymer chemistry (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).

Propriétés

Numéro CAS |

104880-54-8 |

|---|---|

Nom du produit |

Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- |

Formule moléculaire |

C8H16N6O2 |

Poids moléculaire |

228.25 g/mol |

Nom IUPAC |

[[4-[hydroxymethyl(methyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]-methylamino]methanol |

InChI |

InChI=1S/C8H16N6O2/c1-9-6-10-7(13(2)4-15)12-8(11-6)14(3)5-16/h15-16H,4-5H2,1-3H3,(H,9,10,11,12) |

Clé InChI |

PWSXIPDXINQUKQ-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |

SMILES canonique |

CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

is-N-(hydroxymethyl)trimethylmelamine CB 7646 CB-7646 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

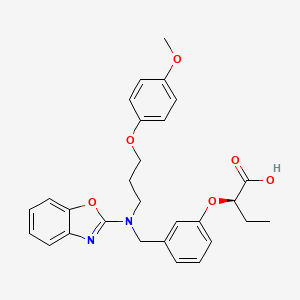

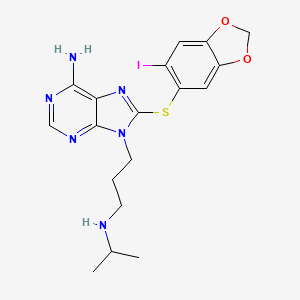

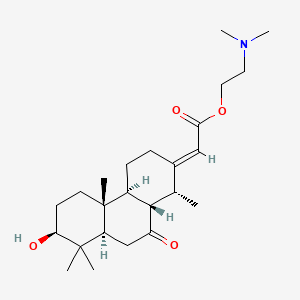

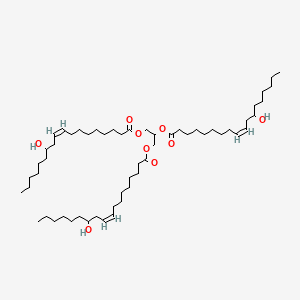

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B1668599.png)

![(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1668601.png)

![(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1668616.png)